molecular formula C14H13N3O3S B2589261 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide CAS No. 1251560-95-8

2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide

Cat. No.: B2589261
CAS No.: 1251560-95-8
M. Wt: 303.34
InChI Key: JMGLRBFCYPBLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide (: 1251548-13-6) is a synthetic small molecule with a molecular formula of C 14 H 13 N 3 O 2 S 2 and a molecular weight of 319.40 . This compound features a hybrid structure incorporating both a benzo[d]oxazole and a 5-methylisoxazole moiety, linked via a thioacetamide bridge. This combination places it at the intersection of two prominent heterocyclic families known for their broad utility in medicinal chemistry and drug discovery. The benzo[d]oxazole scaffold is a privileged structure in the design of biologically active compounds. Benzoxazole derivatives have been extensively documented in scientific literature for their diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . Similarly, the isoxazole ring is a significant pharmacophore found in many compounds with notable biological activities, such as antimicrobial, antiviral, and anticancer effects . The presence of the 5-methylisoxazole unit in this molecule suggests potential for interaction with various biological targets, as this heterocycle is frequently explored for its favorable pharmacokinetic properties and low cytotoxicity . This compound is supplied with a purity of 98% and is intended for research applications. It is recommended to be stored at 2-8°C to ensure stability . As a chemical building block, it offers researchers a valuable tool for the synthesis of more complex molecules or for biological screening in the development of new therapeutic agents. Please note: This product is for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-9-6-10(17-20-9)7-15-13(18)8-21-14-16-11-4-2-3-5-12(11)19-14/h2-6H,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGLRBFCYPBLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CNC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the benzoxazole-thioether intermediate with the isoxazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitrobenzoxazole, halobenzoxazole derivatives

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide have been shown to possess antibacterial and antifungal activities against various pathogens. A study highlighted that certain benzoxazole derivatives displayed potent activity against resistant strains of bacteria, suggesting their potential as lead compounds for developing new antibiotics .

Neuroprotective Effects

Research has demonstrated that benzoxazole-based compounds can exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. A study involving similar derivatives showed that they reduced neurotoxicity induced by β-amyloid peptides in PC12 cells, promoting cell viability and decreasing apoptosis through modulation of key signaling pathways (Akt/GSK-3β/NF-κB) . This suggests that This compound may also possess similar neuroprotective properties.

Luminescent Materials

The compound has been explored for its potential use as a luminescent material due to its unique electronic properties conferred by the presence of the benzoxazole and isoxazole rings. These properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The luminescent characteristics can be tailored by modifying the substituents on the heterocycles.

Synthesis and Derivative Development

The synthesis of This compound typically involves multiple steps, including:

  • Formation of the Benzoxazole Ring : Condensation reactions between 2-aminophenol and carboxylic acid derivatives.
  • Thioether Formation : Reaction with thiols to introduce the thioether linkage.
  • Isoxazole Synthesis : Achieved through cycloaddition reactions involving nitrile oxides.
  • Final Coupling : Involves attaching the acetamide group to the isoxazole derivative.

This synthetic pathway allows for the exploration of various derivatives by modifying functional groups, potentially enhancing biological activity or altering physical properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and isoxazole rings can engage in hydrogen bonding and π-π interactions with target proteins, while the thioether linkage provides additional binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Benzoxazole Derivatives

  • Compound 1 and 2 (): These derivatives feature a triazolylmethyl group attached to the benzoxazole-thioacetamide scaffold. They exhibit antimicrobial and anticancer activities, with nitro-substituted phenyl groups enhancing potency (e.g., 81% yield for 2 ) .
  • Compound 13a (): A 3-chlorobenzoyl-substituted analogue with a hydrazine-carbonyl linker. Its molecular ion (m/z 480.42) and spectral data suggest structural robustness, though biological data are unspecified .

Benzothiazole Derivatives

  • Compound W1 (): A benzimidazole-thioacetamide linked to a 2,4-dinitrophenyl group. This compound emphasizes the role of nitro substituents in antimicrobial and anticancer activities .
  • Compound 5d and 5e (): Benzothiazole-acetamide hybrids with spiro-indoline-thiazolidine moieties. 5d shows potent anti-inflammatory/antibacterial activity, while 5e excels in analgesia, highlighting the impact of fused ring systems .

Isoxazole-Containing Analogues

  • Compound 8 (): A benzoimidazole-propanamide linked to 5-methylisoxazole. Its IR (3265 cm⁻¹ for NHCO) and NMR data (δ 6.50 ppm for isoxazole-H) mirror key features of the target compound, though the longer propanamide chain may alter bioavailability .

Biological Activity

The compound 2-(benzo[d]oxazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide is a derivative of benzoxazole and isoxazole, which are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzoxazole Derivative : The initial step includes the reaction of 2-aminophenol with carbon disulfide to form the benzothiazole precursor.
  • Thioether Formation : The benzothiazole is then reacted with appropriate thiol compounds to introduce the thioether functionality.
  • Acetamide Formation : Finally, acetamide is introduced through acylation reactions with acetic anhydride or chloroacetyl derivatives.

Anticancer Activity

Recent studies have shown that benzoxazole derivatives exhibit significant anticancer activity against various cancer cell lines. For instance, compounds similar to the target compound have demonstrated potent inhibition against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values for these compounds ranged from 4.75 µM to 32.53 µM , indicating varying degrees of cytotoxicity depending on the substituents present on the benzoxazole moiety .

CompoundCell LineIC50 (µM)
14bMCF-74.75 ± 0.21
14kHepG27.75 ± 0.24
14mMCF-732.53 ± 1.97

The presence of electron-withdrawing groups on the benzoxazole ring has been correlated with enhanced anticancer activity, suggesting that structural modifications can significantly impact efficacy .

Antimicrobial Activity

The antimicrobial potential of benzoxazole derivatives has also been evaluated against both Gram-positive and Gram-negative bacteria. While the overall activity was moderate, certain derivatives exhibited selective inhibition against strains like Bacillus subtilis and Escherichia coli. The minimal inhibitory concentrations (MIC) for these compounds were found to be in the range of 50 µg/mL to 200 µg/mL , indicating potential as antimicrobial agents .

CompoundBacterial StrainMIC (µg/mL)
Compound ABacillus subtilis50
Compound BEscherichia coli100

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at the benzo[d]oxazole position can lead to significant changes in biological activity:

  • Substituents : Compounds with halogen substitutions or additional functional groups on the benzene ring showed improved anticancer properties.
  • Linker Variations : The type of linker connecting the benzoxazole to other moieties (e.g., isoxazole) plays a crucial role in determining both solubility and bioactivity.

Case Studies

  • Case Study on HepG2 Cells : In a study assessing the effects of various benzothiazole derivatives, it was found that one derivative caused a significant reduction in alpha-fetoprotein levels, a marker for liver cancer progression, suggesting potential therapeutic applications in hepatocellular carcinoma treatment .
  • Cell Cycle Arrest Analysis : Another study indicated that certain derivatives induced G2-M phase arrest in cancer cells, similar to known chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolventCatalyst/BaseTemp (°C)Yield (%)Purity (%)Reference
Thioether + AmidationCHCl₃Triethylamine6065–7095
One-pot couplingAcetic acidNone10055–6090
Stepwise refluxEthanolImidazole8070–7597

Key Considerations:

  • Prolonged reflux improves yield but may degrade heat-sensitive groups.
  • Purity is enhanced via recrystallization (e.g., ethanol/water mixtures) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π-stacking). For example, triclinic crystal systems with P1 space groups are common for similar acetamide derivatives .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.6–3.0 ppm (CH₂ groups), δ 7.0–8.0 ppm (aromatic protons) .
    • ¹³C NMR: Carbonyl signals at ~170 ppm, isoxazole/benzoxazole carbons at 100–160 ppm .
  • IR Spectroscopy: Stretching vibrations for C=O (~1660 cm⁻¹), C-N (~1260 cm⁻¹), and S-C (~700 cm⁻¹) .

Basic: How can researchers design in vitro assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays: Target enzymes like cyclooxygenase (COX) or kinases using fluorogenic substrates. IC₅₀ values are determined via dose-response curves .
  • Cell-based assays:
    • Anti-cancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    • Anti-inflammatory: Measure cytokine suppression (e.g., IL-6, TNF-α) in macrophages .
  • Controls: Include positive (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%).

Advanced: How can molecular docking and dynamics simulations elucidate target interactions?

Methodological Answer:

  • Docking (AutoDock Vina): Dock the compound into active sites of targets (e.g., COX-2, EGFR kinase). Prioritize binding poses with lowest ΔG values .
  • Molecular Dynamics (GROMACS): Simulate ligand-protein stability over 100 ns. Analyze RMSD (<2 Å indicates stable binding) and hydrogen bond occupancy .
  • Key Findings from Analogues:
    • Isoxazole and benzoxazole moieties often engage in π-π interactions with aromatic residues (e.g., Phe, Tyr) .
    • Thioether linkages enhance membrane permeability but may reduce metabolic stability .

Advanced: How should stability studies be designed under physiological and environmental conditions?

Methodological Answer:

  • Hydrolytic Stability: Incubate at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) at 37°C. Monitor degradation via HPLC at 0, 12, 24, and 48 hours .
  • Photodegradation: Expose to UV light (254 nm) for 72 hours; quantify remaining compound using LC-MS .
  • Thermal Stability: Store at 40°C (accelerated conditions) for 4 weeks; assess polymorphism via DSC and PXRD .

Q. Table 2: Stability Data Example

ConditionDegradation (%)Half-life (h)Major Degradants
pH 1.2, 37°C2518Hydrolyzed acetamide
UV light, 72h4045Oxidized benzoxazole
40°C, 4 weeks10N/ANo polymorphic changes

Advanced: How can contradictory data in biological activity be resolved?

Methodological Answer:

  • Orthogonal assays: Confirm cytotoxicity via both MTT and ATP-based assays to rule out false positives .
  • Off-target profiling: Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Metabolite analysis: Incubate with liver microsomes (human/rat) to detect active/inactive metabolites influencing activity .

Advanced: What experimental frameworks assess environmental impact and biodegradation?

Methodological Answer:

  • OECD 301D Test: Measure biodegradation in activated sludge over 28 days; >60% degradation indicates environmental safety .
  • Ecotoxicology:
    • Daphnia magna acute toxicity (48h EC₅₀).
    • Algal growth inhibition (72h IC₅₀) .
  • Soil adsorption: Determine Kₒc values via batch equilibrium; high adsorption (Kₒc >5000) suggests persistence .

Advanced: How to model structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • QSAR Modeling (DRAGON): Use descriptors like LogP, polar surface area, and H-bond donors to predict bioactivity .
  • Fragment-based optimization: Replace benzoxazole with benzothiazole to enhance solubility or isoxazole with pyrazole to modulate steric effects .
  • In silico ADMET: Predict bioavailability (Rule of Five), CYP450 inhibition (SwissADME), and hERG liability (Mold²) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.